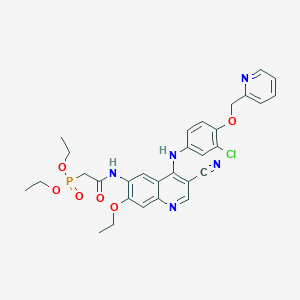

Diethyl (2-((4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)amino)-2-oxoethyl)phosphonate

Description

Diethyl (2-((4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)amino)-2-oxoethyl)phosphonate is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its diverse biological activities, and a phosphonate group, which can enhance its chemical reactivity and biological properties.

Properties

IUPAC Name |

N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-2-diethoxyphosphorylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31ClN5O6P/c1-4-39-28-15-25-23(14-26(28)36-29(37)19-43(38,41-5-2)42-6-3)30(20(16-32)17-34-25)35-21-10-11-27(24(31)13-21)40-18-22-9-7-8-12-33-22/h7-15,17H,4-6,18-19H2,1-3H3,(H,34,35)(H,36,37) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCWDQEJFKNATGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)CP(=O)(OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31ClN5O6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (2-((4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)amino)-2-oxoethyl)phosphonate typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.

Introduction of the Phosphonate Group: This step involves the reaction of the quinoline intermediate with diethyl phosphite under basic conditions to form the phosphonate ester.

Functional Group Modifications: Various functional groups, such as the cyano and ethoxy groups, are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-((4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)amino)-2-oxoethyl)phosphonate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce double bonds.

Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the quinoline core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield amines or reduced quinoline derivatives.

Scientific Research Applications

Diethyl (2-((4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)amino)-2-oxoethyl)phosphonate has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.

Medicine: It may have therapeutic potential for treating various diseases, including cancer and infectious diseases.

Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Diethyl (2-((4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)amino)-2-oxoethyl)phosphonate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The phosphonate group can enhance the compound’s binding affinity to enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Quinoline Derivatives: Compounds such as chloroquine and quinine share the quinoline core and have similar biological activities.

Phosphonate Derivatives: Compounds like fosfomycin and alendronate contain phosphonate groups and are used for their antimicrobial and bone resorption inhibition properties.

Uniqueness

Diethyl (2-((4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)amino)-2-oxoethyl)phosphonate is unique due to its combination of a quinoline core and a phosphonate group, which can provide synergistic effects in terms of biological activity and chemical reactivity.

Biological Activity

Diethyl (2-((4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)amino)-2-oxoethyl)phosphonate, with the CAS number 1269662-79-4, is a complex organic compound that has garnered attention for its potential biological activities. It is characterized by a unique structure that includes a phosphonate group, which is often associated with various biological functions, including enzyme inhibition and interaction with cellular pathways.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of approximately 624.03 g/mol. The compound features several functional groups that contribute to its biological activity, including a phosphonate moiety, an ethoxyquinoline structure, and a chlorinated phenyl ring.

Biological Activity Overview

-

Antitumor Activity :

- Compounds with similar structures have shown promising antitumor activity in various cancer cell lines. For example, studies have demonstrated that related quinoline derivatives exhibit cytotoxic effects against lung cancer cells (A549, HCC827, NCI-H358) using assays such as MTS and BrdU proliferation .

- The mechanism often involves the binding to DNA and inhibition of DNA-dependent enzymes, leading to reduced cell proliferation .

- Antimicrobial Properties :

- Enzyme Inhibition :

Case Study 1: Antitumor Efficacy

In a study evaluating the antitumor efficacy of quinoline derivatives, compounds similar to diethyl phosphonate were tested in vitro against human lung cancer cell lines. Results indicated significant cytotoxicity with IC50 values ranging from 6.26 μM to 20.46 μM depending on the assay type (2D vs. 3D cultures). This suggests that structural modifications can enhance or diminish biological activity .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of related compounds showed that certain modifications led to increased efficacy against Gram-positive bacteria. The study highlighted the importance of substituent groups in enhancing interaction with bacterial targets .

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic methodologies are commonly employed to prepare this compound, and how can low yields be addressed?

The compound’s synthesis involves multi-step reactions, including amination, phosphorylation, and substitution. For example, analogous quinazoline derivatives (e.g., Neratinib) are synthesized via sequential coupling of chlorinated phenylamino intermediates with ethoxyquinoline backbones . Low yields (e.g., 23% in similar reactions ) may arise from steric hindrance or poor solubility. Strategies include optimizing solvent polarity (e.g., DMF/DCM mixtures) and using coupling agents like HATU to enhance reaction efficiency.

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

Key techniques include:

- Mass Spectrometry (MS): ESI-MS confirms molecular weight (e.g., [M+1]+ peaks for analogous compounds ).

- NMR: H/C NMR resolves substituent positions (e.g., ethoxy, pyridinylmethoxy groups).

- X-ray Crystallography: Validates stereochemistry and intermolecular interactions, as demonstrated for phosphonate-containing derivatives .

Q. How does the phosphonate moiety influence the compound’s physicochemical properties?

The diethyl phosphonate group enhances solubility in polar solvents and stabilizes the molecule via hydrogen bonding. This modification is critical for improving bioavailability in kinase inhibitor analogs (e.g., EGFR-targeting compounds ). Computational tools like COMSOL Multiphysics can model solvation effects and guide structural optimization .

Advanced Research Questions

Q. What computational frameworks are suitable for predicting this compound’s binding affinity to EGFR or related kinases?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can map interactions with EGFR’s ATP-binding pocket. AI-driven platforms (e.g., smart laboratories ) enable rapid screening of derivatives by correlating structural features (e.g., 3-cyano group orientation) with inhibitory activity. Theoretical frameworks should align with CRDC’s RDF2050108 subclass for process simulation in chemical engineering .

Q. How can researchers resolve contradictions in activity data between in vitro and in vivo models?

Discrepancies may stem from metabolic instability or off-target effects. Methodological approaches include:

Q. What strategies are recommended for designing derivatives with improved selectivity against non-target kinases?

Structure-activity relationship (SAR) analysis should focus on:

- Quinoline Core Modifications: Introducing electron-withdrawing groups (e.g., 3-cyano) to enhance EGFR affinity .

- Phosphonate Isosteres: Replacing diethyl phosphonate with bioisosteres (e.g., sulfonate) to reduce off-target interactions.

- AI-Guided Synthesis: Autonomous experimentation platforms (e.g., smart laboratories ) for high-throughput screening of substituent effects.

Q. How can researchers integrate this compound into a theoretical framework for kinase inhibitor discovery?

Align with Guiding Principle 2 of evidence-based inquiry by linking experimental data to kinase inhibition theory . For example:

- Use the compound’s pyridinylmethoxy group as a probe to study allosteric modulation of EGFR.

- Apply CRDC subclass RDF2050103 (chemical engineering design ) to scale up lead optimization.

Methodological Considerations

- Experimental Design: Follow CRDC subclass RDF2050108 for process control and simulation .

- Data Analysis: Use bibliometric frameworks to identify knowledge gaps (e.g., understudied metabolic pathways).

- Training: Leverage programs like CHEM/IBiS 416 for advanced chemical biology methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.